molecular formula C8H14O2 B178076 (S)-4-Isobutyltetrahydrofuran-2-one CAS No. 172796-26-8

(S)-4-Isobutyltetrahydrofuran-2-one

Cat. No. B178076
CAS RN: 172796-26-8
M. Wt: 142.2 g/mol
InChI Key: XKBPFNXEZIMLCB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Isobutyltetrahydrofuran-2-one, also known as IBTF, is a chiral molecule that has gained significant attention in the scientific community due to its unique properties. IBTF is a versatile compound that can be synthesized using various methods and has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of (S)-4-Isobutyltetrahydrofuran-2-one is not fully understood, but it is believed to interact with chiral molecules through weak intermolecular interactions, such as hydrogen bonding and van der Waals forces. (S)-4-Isobutyltetrahydrofuran-2-one has been shown to be an effective chiral solvent for a variety of chiral molecules, including amino acids and peptides.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (S)-4-Isobutyltetrahydrofuran-2-one. However, studies have shown that (S)-4-Isobutyltetrahydrofuran-2-one is non-toxic and has low volatility, making it safe for use in scientific research. (S)-4-Isobutyltetrahydrofuran-2-one has also been shown to have low environmental impact, making it an attractive alternative to other chiral solvents.

Advantages and Limitations for Lab Experiments

(S)-4-Isobutyltetrahydrofuran-2-one has several advantages for use in lab experiments, including its high enantiomeric purity, low toxicity, and low volatility. However, (S)-4-Isobutyltetrahydrofuran-2-one is relatively expensive compared to other chiral solvents, which can be a limitation for some research projects.

Future Directions

There are several future directions for research on (S)-4-Isobutyltetrahydrofuran-2-one, including its use in the synthesis of new pharmaceuticals and natural products, its application in asymmetric catalysis, and its potential as a chiral solvent for other chiral molecules. Further research is also needed to fully understand the mechanism of action of (S)-4-Isobutyltetrahydrofuran-2-one and its potential biochemical and physiological effects.
Conclusion
(S)-4-Isobutyltetrahydrofuran-2-one is a unique chiral molecule that has a wide range of applications in scientific research. Its high enantiomeric purity, low toxicity, and low volatility make it an attractive alternative to other chiral solvents. Further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of (S)-4-Isobutyltetrahydrofuran-2-one, as well as its potential applications in the synthesis of new pharmaceuticals and natural products.

Synthesis Methods

(S)-4-Isobutyltetrahydrofuran-2-one can be synthesized using a variety of methods, including the reduction of 4-isobutyryl-1,3-dioxolan-2-one and the hydrogenation of 4-isobutyryl-2,3-dihydrofuran-2-one. The most common method for synthesizing (S)-4-Isobutyltetrahydrofuran-2-one is through the reduction of 4-isobutyryl-1,3-dioxolan-2-one using sodium borohydride. This method produces (S)-4-Isobutyltetrahydrofuran-2-one with high enantiomeric purity, making it ideal for scientific research.

Scientific Research Applications

(S)-4-Isobutyltetrahydrofuran-2-one has a wide range of applications in scientific research, including its use as a chiral solvent for NMR spectroscopy, as a chiral auxiliary in asymmetric synthesis, and as a chiral ligand in asymmetric catalysis. (S)-4-Isobutyltetrahydrofuran-2-one has also been used in the synthesis of natural products and pharmaceuticals, such as the anti-cancer drug taxol.

properties

IUPAC Name

(4S)-4-(2-methylpropyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)3-7-4-8(9)10-5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBPFNXEZIMLCB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isobutyltetrahydrofuran-2-one

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